(7-chloro-1H-indol-3-yl)methanamine (7-chloro-1H-indol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 887581-96-6
VCID: VC2782330
InChI: InChI=1S/C9H9ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2
SMILES: C1=CC2=C(C(=C1)Cl)NC=C2CN
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol

(7-chloro-1H-indol-3-yl)methanamine

CAS No.: 887581-96-6

Cat. No.: VC2782330

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

(7-chloro-1H-indol-3-yl)methanamine - 887581-96-6

Specification

CAS No. 887581-96-6
Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
IUPAC Name (7-chloro-1H-indol-3-yl)methanamine
Standard InChI InChI=1S/C9H9ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2
Standard InChI Key KYLNAKXUNSUNLI-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)NC=C2CN
Canonical SMILES C1=CC2=C(C(=C1)Cl)NC=C2CN

Introduction

Chemical Identity and Structure

(7-Chloro-1H-indol-3-yl)methanamine is an organic compound belonging to the indole family. It features a chlorine atom at the seventh position of the indole ring system and a methanamine group (-CH₂NH₂) attached at the third position. The compound is characterized by the following properties:

PropertyValue
CAS Number887581-96-6
Molecular FormulaC₉H₉ClN₂
Molecular Weight180.63 g/mol
IUPAC Name(7-chloro-1H-indol-3-yl)methanamine
Canonical SMILESNC(C1=CNC2=C1C=CC(Cl)=C2)C
InChIInChI=1S/C9H9ClN2/c1-6-8(5-12)7-3-2-4-9(11)10(6)13-7/h2-4,13H,5,12H2,1H3

The compound's structure consists of an indole core (a bicyclic structure containing a pyrrole ring fused to a benzene ring) with specific substitutions that define its unique chemical identity and reactivity profile .

Physical and Chemical Properties

The physical and chemical properties of (7-chloro-1H-indol-3-yl)methanamine significantly influence its behavior in various environments and applications:

Physical Properties

PropertyDescription
Physical StateSolid at room temperature
Storage ConditionsStore long-term in a cool, dry place
Transport ClassificationNot classified as hazardous material according to DOT/IATA

Chemical Properties

The compound's reactivity is primarily determined by its functional groups:

  • The primary amine group (-CH₂NH₂) serves as a nucleophilic center capable of participating in various reactions including:

    • Nucleophilic substitution reactions

    • Condensation reactions with carbonyl compounds

    • Acylation and alkylation reactions

  • The indole ring system contributes to:

    • Aromatic substitution reactions, particularly electrophilic aromatic substitution

    • π-stacking interactions with aromatic systems

    • Hydrogen bonding through the N-H group

  • The chlorine substituent affects:

    • Electronic distribution across the indole system

    • Lipophilicity and membrane permeability

    • Potential for halogen bonding interactions

Biological Activity

Research into indole derivatives structurally similar to (7-chloro-1H-indol-3-yl)methanamine has revealed various biological activities that may be relevant to this compound:

Antimicrobial Properties

Studies of halogenated indole derivatives have demonstrated activity against various microorganisms:

Target OrganismActivity Notes
Staphylococcus aureus (including MRSA)Halogenated indoles have shown significant inhibitory activity
Mycobacterium tuberculosisIndole derivatives tested against M. tuberculosis H37Rv
Escherichia coliGenerally less active against Gram-negative bacteria
Candida albicansSome indole derivatives exhibit antifungal properties

Structure-Activity Relationships

Research has indicated that the position of halogen substitution on the indole ring significantly impacts antimicrobial activity:

  • 5-position halogenated indoles typically demonstrate greater activity than their 6-substituted counterparts

  • The presence of substituents that affect electronic distribution can modulate binding to biological targets

  • The nature of substitution at the 3-position (including the methanamine group) may influence interaction with specific molecular targets

While these findings relate to structurally similar compounds, they suggest potential biological activities for (7-chloro-1H-indol-3-yl)methanamine that merit further investigation.

Analytical Methods and Characterization

For research purposes, several analytical methods are applicable for the characterization and analysis of (7-chloro-1H-indol-3-yl)methanamine:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for indole N-H, aromatic protons, and the methanamine group

    • ¹³C-NMR would confirm carbon skeleton and substitution pattern

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 180.63

    • Fragmentation pattern would include loss of the aminomethyl group

    • High-resolution mass spectrometry (HRMS) would confirm molecular formula

  • Infrared Spectroscopy (IR):

    • Characteristic N-H stretching bands

    • Primary amine bands

    • Aromatic C=C stretching and C-H bending vibrations

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Suitable for purity determination

    • Typically using reversed-phase conditions

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Appropriate for identity confirmation

    • May require derivatization depending on analytical conditions

Structural Analogs and Related Compounds

(7-Chloro-1H-indol-3-yl)methanamine belongs to a family of substituted indoles with various structural modifications that affect their properties and activities:

CompoundStructure DifferenceNotable Features
(1H-Indol-3-yl)methanamineLacks chlorine substituentBasic indole structure with aminomethyl group
(5-Chloro-6-methyl-1H-indol-3-yl)methanamineChlorine at 5th position, methyl at 6th positionDifferent substitution pattern affects reactivity
(7-Chloro-2-methyl-1H-indol-3-yl)methanamineAdditional methyl group at position 2Modified electronic properties
(6-Chloro-7-methyl-1H-indol-3-yl)methanamineChlorine at 6th position, methyl at 7th positionDifferent substitution pattern impacts biological activity
(1-Methyl-1H-indol-3-yl)methanamineMethyl group at nitrogen, no chlorineAltered biological activity compared to parent compound

The variation in substitution patterns among these analogs influences their physicochemical properties, including solubility, lipophilicity, and binding interactions with biological targets.

Research Applications

Current research involving (7-chloro-1H-indol-3-yl)methanamine and related compounds focuses primarily on these areas:

Medicinal Chemistry

The compound serves as a valuable building block or intermediate in the synthesis of more complex bioactive molecules, particularly:

  • Development of novel antibacterial agents targeting resistant strains

  • Creation of compounds with activity against fungal pathogens

  • Exploration of potential antiproliferative agents

Chemical Synthesis

As a functionalized indole derivative, this compound can participate in various chemical transformations:

  • Formation of amides and sulfonamides through the primary amine

  • Creation of imines and related nitrogen-containing compounds

  • Serving as a key intermediate in the synthesis of more complex heterocyclic structures

Structure-Activity Relationship Studies

The compound contributes to broader research exploring how structural modifications to indole scaffolds affect:

  • Binding to specific molecular targets

  • Interaction with biological membranes

  • Metabolic stability and pharmacokinetic properties

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